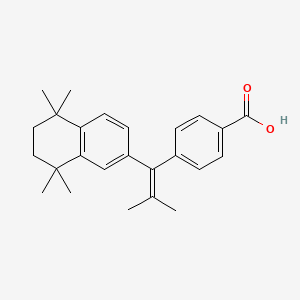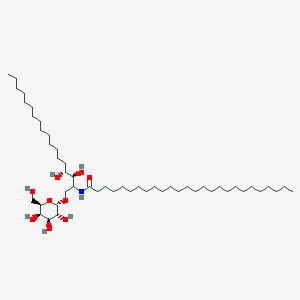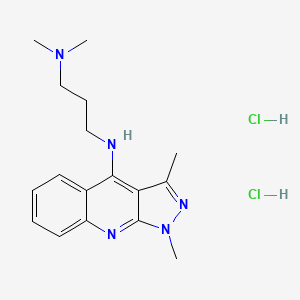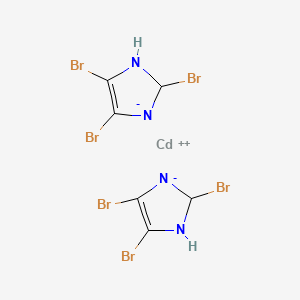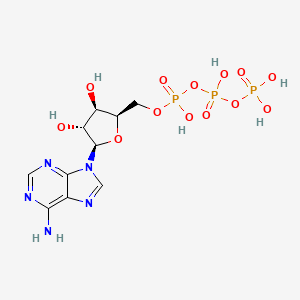
Xylosyl-ATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-beta-Xylofuranosyladenine 5’-triphosphate: is a purine nucleoside analog where adenine is attached to a xylofuranose sugar via a β-N9-glycosidic bond. This compound is known for its significant biochemical and pharmacological properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-beta-Xylofuranosyladenine 5’-triphosphate typically involves the glycosylation of adenine with a xylofuranose derivative, followed by phosphorylation. The reaction conditions often require the use of protective groups to ensure selective reactions at desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation and phosphorylation processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions may target the adenine base or the phosphate groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce various nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-beta-Xylofuranosyladenine 5’-triphosphate is used as a model compound to study nucleoside analogs and their reactivity under different conditions .
Biology: Biologically, this compound is known to inhibit DNA-dependent RNA polymerase I and II, making it a valuable tool in studying transcription processes .
Medicine: In medicine, it has shown cytotoxic properties, making it a potential candidate for anticancer research .
Industry: Industrially, it can be used in the synthesis of other nucleoside analogs and as a reference standard in analytical methods .
Wirkmechanismus
The mechanism of action of 9-beta-Xylofuranosyladenine 5’-triphosphate involves its incorporation into nucleic acids, where it inhibits the activity of DNA-dependent RNA polymerases. This inhibition disrupts the transcription process, leading to cytotoxic effects. The molecular targets include RNA polymerase I and II, and the pathways involved are primarily related to transcription regulation .
Vergleich Mit ähnlichen Verbindungen
9-beta-D-Xylofuranosyladenine: A similar nucleoside analog with a β-D-xylofuranose sugar.
9-beta-D-Arabinofuranosyladenine: Another analog with an arabinofuranose sugar.
Uniqueness: 9-beta-Xylofuranosyladenine 5’-triphosphate is unique due to its specific sugar moiety and triphosphate group, which confer distinct biochemical properties and make it particularly effective in inhibiting RNA polymerases .
Eigenschaften
CAS-Nummer |
653-60-1 |
|---|---|
Molekularformel |
C10H16N5O13P3 |
Molekulargewicht |
507.18 g/mol |
IUPAC-Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7-,10-/m1/s1 |
InChI-Schlüssel |
ZKHQWZAMYRWXGA-GAWUUDPSSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Key on ui other cas no. |
653-60-1 |
Synonyme |
9-beta-xylofuranosyladenine 5'-triphosphate xylo-ATP xylosyl-ATP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


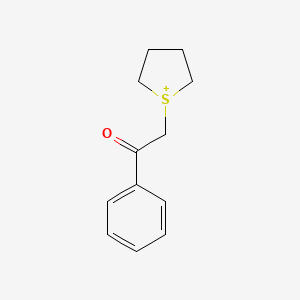
![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)

![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)




